molecular formula C9H11NO3 B1408509 (R)-2-Amino-3-phenoxypropanoic acid CAS No. 59123-23-8

(R)-2-Amino-3-phenoxypropanoic acid

Cat. No. B1408509
CAS RN: 59123-23-8
M. Wt: 181.19 g/mol
InChI Key: JQBDLDSXPJLCFK-MRVPVSSYSA-N
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Description

The compound “®-2-Amino-3-phenoxypropanoic acid” is an amino acid with a phenyl group attached to the third carbon atom. The “®” denotes the absolute configuration of the chiral center .


Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of a suitable phenol derivative with a compound containing the amino acid moiety . The exact method would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group might react with acids or bases, and the phenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined using a variety of analytical techniques. These might include measuring its melting point, solubility in various solvents, and its acidity or basicity .

Scientific Research Applications

  • Biological Significance and Synthetic Approaches : This compound has shown its importance in the synthesis of biologically significant molecules. It serves as a building block for new molecule synthesis and can modulate the biological behavior of known peptidic entities (Viso et al., 2011).

  • Crystal Structures and Pharmaceutical Industry : It plays a crucial role in the pharmaceutical industry, particularly in the optical separation of racemic amino acids into their enantiomers (Fujii et al., 2006).

  • Biotechnological Production and Fine Chemical Industries : (R)-2-Amino-3-phenoxypropanoic acid has applications in the fine chemical, pharmaceutical, and medical industries, particularly as chiral starting materials in these sectors (Ren et al., 2005).

  • Development of Fluorescence Probes : This compound has been utilized in developing novel fluorescence probes that can detect reactive oxygen species and distinguish specific species, with potential applications in biological and chemical research (Setsukinai et al., 2003).

  • Optical Resolution in Synthesis : It is used in the synthesis of optically active compounds, showcasing its significance in chemical synthesis and pharmaceutical applications (Shiraiwa et al., 2002).

  • Biosynthesis and Regulation in Plants : The compound has relevance in the biosynthesis and regulation of phenylpropanoids in plants, which are crucial for plant development and have beneficial bioactivities for human health (Deng & Lu, 2017).

  • Efficient Production in Biocatalytic Processes : this compound is involved in efficient production processes in biocatalytic cascades, highlighting its role in synthesizing valuable compounds in the pharmaceutical and cosmetics industries (Wang et al., 2019).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

(2R)-2-amino-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDLDSXPJLCFK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316222
Record name O-Phenyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59123-23-8
Record name O-Phenyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59123-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Phenyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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